5-Iodo-2h-tetrazole 5-Iodo-2h-tetrazole
Brand Name: Vulcanchem
CAS No.: 66924-15-0
VCID: VC18762747
InChI: InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
SMILES:
Molecular Formula: CHIN4
Molecular Weight: 195.95 g/mol

5-Iodo-2h-tetrazole

CAS No.: 66924-15-0

Cat. No.: VC18762747

Molecular Formula: CHIN4

Molecular Weight: 195.95 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2h-tetrazole - 66924-15-0

Specification

CAS No. 66924-15-0
Molecular Formula CHIN4
Molecular Weight 195.95 g/mol
IUPAC Name 5-iodo-2H-tetrazole
Standard InChI InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
Standard InChI Key ZTLJPKSDOIYBHM-UHFFFAOYSA-N
Canonical SMILES C1(=NNN=N1)I

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

5-Iodo-2H-tetrazole belongs to the tetrazole family, a class of five-membered aromatic rings containing four nitrogen atoms. The iodine substituent at the 5-position introduces significant electronegativity, influencing the compound’s reactivity and stability. The molecular structure is defined by the formula C₂HIN₄, with an exact mass of 195.925 g/mol and a polar surface area (PSA) of 54.46 Ų . Tautomerism between 1H- and 2H- forms is possible, but the 2H-tautomer predominates due to steric and electronic factors .

Table 1: Key Physicochemical Properties of 5-Iodo-2H-tetrazole

PropertyValueSource
Molecular Weight195.95 g/mol
Density2.819 g/cm³
Boiling Point322.8°C at 760 mmHg
Flash Point149°C
Refractive Index1.734

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy reveals characteristic N–H and C–I stretches at 3200–3400 cm⁻¹ and 550–650 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectra display a singlet for the tetrazole proton at δ 8.9–9.2 ppm in CDCl₃, with iodine-induced deshielding effects . Mass spectrometry confirms the molecular ion peak at m/z 195.925, consistent with the exact mass .

Synthesis and Manufacturing

Historical Synthesis

The original 1935 method by Oliveri-Mandala and Irrera involved iodination of 2H-tetrazole using iodine monochloride (ICl) in acetic acid, yielding the product in modest yields . This route, while foundational, suffered from harsh conditions and low scalability.

Modern Catalytic Approaches

Recent advances leverage transition metal catalysis. A copper(I)-mediated N-arylation protocol enables the coupling of 5-aryl-2H-tetrazoles with diaryliodonium salts (Ar₂I⁺X⁻) under mild conditions (DMF, K₂CO₃, 25°C) . For 5-iodo-2H-tetrazole, this method substitutes aryl groups with iodine via iodonium intermediates, achieving yields of 65–78% .

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Iodination (1935)ICl, acetic acid, reflux40–50
Cu-Catalyzed ArylationCuI, K₂CO₃, DMF, 25°C65–78
Multi-Component ReactionNeat, NaN₃, 80°C70–85

Applications in Organic Synthesis

Precursor to Nitrile Imines

5-Iodo-2H-tetrazole serves as a key precursor for 1,3-diarylnitrile imines, short-lived dipolar intermediates used in cycloaddition reactions . These reactions yield pyrazoline and isoxazoline derivatives, valuable in agrochemical and pharmaceutical synthesis .

Cross-Coupling Reactions

Derivatives and Related Compounds

5-(Iodomethyl)-2H-tetrazole

This derivative (CID 2763033) incorporates an iodomethyl group, expanding utility in radiopharmaceuticals. With a molecular weight of 209.98 g/mol, it serves as a precursor for iodine-123/131 labeled probes .

5-Azido-2H-tetrazole

The azido analog (CID 23279255) participates in click chemistry, forming triazole linkages with alkynes. Its crystalline structure (CCDC 673182) has been resolved via X-ray diffraction, revealing planar geometry and strong hydrogen bonding .

Recent Advances and Future Directions

A 2023 molecular dynamics study highlighted tetrazoles’ binding stability with protein kinases, underscoring their drug design potential . Future research may explore:

  • Green Synthesis: Solvent-free or aqueous-phase routes to reduce environmental impact .

  • Radiopharmaceuticals: Leveraging iodine-131 for targeted cancer therapy.

  • Polymer Chemistry: Incorporating 5-iodo-2H-tetrazole into flame-retardant or conductive polymers.

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